2-Bromo-1-ethynyl-3-methoxybenzene
CAS No.:
Cat. No.: VC13626203
Molecular Formula: C9H7BrO
Molecular Weight: 211.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrO |
|---|---|
| Molecular Weight | 211.05 g/mol |
| IUPAC Name | 2-bromo-1-ethynyl-3-methoxybenzene |
| Standard InChI | InChI=1S/C9H7BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h1,4-6H,2H3 |
| Standard InChI Key | AVDGESDWCZWAOI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1Br)C#C |
| Canonical SMILES | COC1=CC=CC(=C1Br)C#C |
Introduction
Chemical Identity and Structural Properties
2-Bromo-1-ethynyl-3-methoxybenzene belongs to the class of ortho-substituted benzene derivatives. The compound’s molecular structure integrates three distinct functional groups:
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Bromine at the 2-position, enabling electrophilic substitution
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Ethynyl group at the 1-position, providing a reactive alkyne handle
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Methoxy group at the 3-position, influencing electron density via resonance effects
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.05 g/mol |
| IUPAC Name | 2-bromo-1-ethynyl-3-methoxybenzene |
| CAS Number | Not explicitly listed |
| Storage Conditions | Not specified; analogs require freezing |
Spectroscopic characterization includes:
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¹H NMR: Distinct signals for methoxy (δ 3.79 ppm) and aromatic protons (δ 6.84–7.44 ppm)
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¹³C NMR: Peaks for sp-hybridized carbons (δ 92.97–94.11 ppm) and quaternary aromatic carbons
Synthesis and Reaction Pathways
The synthesis of 2-bromo-1-ethynyl-3-methoxybenzene employs palladium-mediated cross-coupling strategies. A representative protocol involves:
Table 2: Synthetic Protocol Overview
Key side reactions include:
Recent advances demonstrate its utility in:
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5-exo-dig cyclizations: Forming furo[3,4-b]quinolines with TBAB catalysis
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Chemoselective iodination: Using sulfonium iodate(I) salts to yield iodoalkynes
Applications in Organic Synthesis
Heterocycle Construction
The compound’s ethynyl group participates in cycloadditions and annulations:
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Quinoline-fused systems: Reacts with 2-arylquinoline-3-carbaldehydes to form tricyclic structures via CsF/TBAB-mediated cyclization
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Diiodovinyl derivatives: Undergoes stereospecific iodination for vinyl iodide synthesis
Table 3: Representative Reaction Outcomes
| Product Class | Yield (%) | Key Conditions |
|---|---|---|
| Furo[3,4-b]quinolines | 88–92 | TBAB, H₂O, toluene |
| Iodoethynyl derivatives | 98–99 | TMSCF₃, CsF |
Functional Group Transformations
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Sonogashira coupling: Forms conjugated enynes for optoelectronic materials
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Nucleophilic substitution: Methoxy group participates in demethylation or O-alkylation
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